trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
CAS No.: 1314324-03-2
Cat. No.: VC8229347
Molecular Formula: C9H11BrClN
Molecular Weight: 248.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314324-03-2 |
|---|---|
| Molecular Formula | C9H11BrClN |
| Molecular Weight | 248.55 |
| IUPAC Name | (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 |
| Standard InChI Key | PDPFGIOAIWJVJE-OULXEKPRSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl |
| SMILES | C1C(C1N)C2=CC(=CC=C2)Br.Cl |
| Canonical SMILES | C1C(C1N)C2=CC(=CC=C2)Br.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, reflects its trans-configuration and substitution pattern. Key structural attributes include:
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Cyclopropane ring: Introduces significant ring strain, influencing reactivity and conformational stability.
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3-Bromophenyl group: The meta-bromo substituent affects electronic properties and potential binding interactions .
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Amine hydrochloride: Enhances solubility in polar solvents, facilitating biological testing.
Analytical data confirm its identity:
| Property | Value |
|---|---|
| CAS No. | 1314324-03-2, 1807920-14-4* |
| Molecular Formula | C₉H₁₁BrClN |
| Molecular Weight | 248.55 g/mol |
| SMILES | C1C@HC2=CC(=CC=C2)Br.Cl |
| InChI Key | PDPFGIOAIWJVJE-OULXEKPRSA-N |
*Two CAS numbers likely correspond to distinct synthetic routes or salt forms .
Synthesis and Optimization
The synthesis involves multi-step strategies to construct the cyclopropane core and introduce substituents. A representative pathway includes:
Cyclopropanation
Ethyl diazoacetate reacts with styrene derivatives under Cu(acac)₂ catalysis to form trans- and cis-cyclopropane esters. Separation via silica gel chromatography yields the trans-isomer .
Bromination and Functionalization
Electrophilic bromination at the phenyl group’s meta-position is achieved using Br₂/FeBr₃. Subsequent hydrolysis of the ester to carboxylic acid, followed by Curtius rearrangement or Hofmann degradation, produces the primary amine .
Salt Formation
Treating the free amine with HCl in ether yields the hydrochloride salt, optimizing solubility for biological assays .
Critical Reaction Parameters:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (cyclopropanation) |
| Catalyst | Cu(acac)₂ (1–2 mol%) |
| Solvent | Dichloromethane or THF |
| Yield | 45–60% after purification |
Physicochemical Properties
The compound’s properties are influenced by its hybrid structure:
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Solubility: >10 mg/mL in water (due to hydrochloride salt).
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Stability: Sensitive to light and moisture; decomposition observed in protic solvents (e.g., alcohols) .
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pKa: Amine group pKa ≈ 9.2, making it protonated at physiological pH .
Biological Activities and Receptor Interactions
Serotonin Receptor Affinity
trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride exhibits high affinity for 5-HT₂ receptors, particularly 5-HT₂C (EC₅₀ ≈ 4.8 nM) . Its cyclopropane moiety mimics the ethylamine side chain of classical agonists like DOI, enabling receptor docking while enhancing metabolic stability .
| Receptor Subtype | EC₅₀ (nM) | Selectivity vs. 5-HT₂A |
|---|---|---|
| 5-HT₂A | 585 | 1× |
| 5-HT₂B | 65 | 14× |
| 5-HT₂C | 4.8 | 122× |
Functional Effects
Applications in Research
Pharmacological Probes
Used to study 5-HT₂C receptor roles in appetite regulation, mood disorders, and addiction . Its meta-bromo substitution avoids off-target effects seen in para-substituted analogs .
Structure-Activity Relationship (SAR) Studies
Comparative analyses with analogs reveal:
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Cyclopropane vs. ethylamine: Improved metabolic stability but reduced receptor subtype selectivity .
Comparison with Structural Analogs
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